Cas no 109-17-1 (Tetraethylene glycol dimethacrylate)

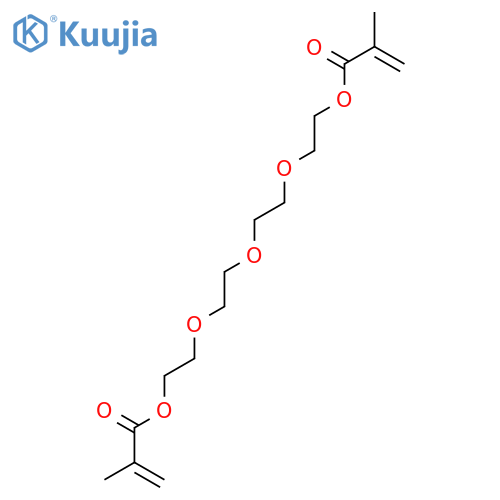

109-17-1 structure

商品名:Tetraethylene glycol dimethacrylate

CAS番号:109-17-1

MF:C16H26O7

メガワット:330.373445987701

MDL:MFCD00014932

CID:35551

Tetraethylene glycol dimethacrylate 化学的及び物理的性質

名前と識別子

-

- Tetraethylene glycol dimethacrylate

- 3,6,9-Trioxaundecamethylene dimethacrylate

- Tetraethylene Glycol Dimethacrylate (stabilized with HQ)

- 3,6,9-Trioxaundecamethylendimethacrylat

- 3,6,9-Trioxaundecamethylene dimetha

- PEG-4 DIMETHACRYLATE

- polyethylene glycol dimethacrylate

- sr209

- teegdma

- TEGdimethacrylat

- Tetraethylene Glycol Dimethactrylate

- Tetraethyleneglycoldimethacrylat

- tgm4

- triethyleneglycol dimethacrylate

- PEG bismethacrylate

- PEG hydrogel

- Tetraethylene glycol diMethacryla

- Te EGDMA

- TETRAETHYLENEGLYCOL DIMETHACRYLATE

- Tetraethylene glycol, dimethacrylate

- TGM 4

- SR 209

- Methacrylic acid, oxybis(ethyleneoxyethylene) ester

- Methacrylic acid, diester with tetraethylene glycol

- TGM-4

- CT038EQF54

- ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)

- 2-Propenoic acid, 2-methyl-, oxybis(2,1-ethanediyloxy

- 2-Propenoic acid, 2-methyl-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester

- ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)

-

- MDL: MFCD00014932

- インチ: 1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3

- InChIKey: LTHJXDSHSVNJKG-UHFFFAOYSA-N

- ほほえんだ: CC(C(OCCOCCOCCOCCOC(C(=C)C)=O)=O)=C

- BRN: 1803537

計算された属性

- せいみつぶんしりょう: 330.16800

- どういたいしつりょう: 330.168

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 16

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 80.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.082 g/mL at 20 °C(lit.)

1.089 g/mL at 25 °C - ゆうかいてん: 1.07 g/cm3

- ふってん: 200°C(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.465

- PSA: 80.29000

- LogP: 1.27480

- かんど: 光と熱に敏感

- ようかいせい: 未確定

- FEMA: 3309

Tetraethylene glycol dimethacrylate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H227-H316-H319

- 警告文: P210-P264-P280-P305+P351+P338+P337+P313-P332+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 3082 9/PG 3

- WGKドイツ:1

- セキュリティの説明: S23-S24/25

- RTECS番号:OZ4000000

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S23;S24/25

Tetraethylene glycol dimethacrylate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Tetraethylene glycol dimethacrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016468-100g |

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) |

109-17-1 | 98% | 100g |

¥598.00 | 2024-08-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R166753-25g |

Tetraethylene glycol dimethacrylate |

109-17-1 | 95% (stabilized with MEHQ) | 25g |

¥192 | 2023-09-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50990-100ml |

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) |

109-17-1 | 90% | 100ml |

¥558.0 | 2024-07-18 | |

| Cooke Chemical | BD3122448-100g |

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)bis(2-methylacrylate) |

109-17-1 | 95%+(stabilizedwithMEHQ) | 100g |

RMB 381.60 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031964-25ml |

Tetraethylene glycol dimethacrylate |

109-17-1 | 90% | 25ml |

¥173 | 2023-09-11 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031964-500ml |

Tetraethylene glycol dimethacrylate |

109-17-1 | 90% | 500ml |

¥3072 | 2023-09-11 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3486-100G |

Tetraethylene Glycol Dimethacrylate (stabilized with HQ) |

109-17-1 | >90.0%(GC) | 100g |

¥1420.00 | 2024-04-18 | |

| Key Organics Ltd | BS-44110-100G |

Tetraethylene glycol dimethacrylate |

109-17-1 | >90% | 100g |

£131.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031964-100ml |

Tetraethylene glycol dimethacrylate |

109-17-1 | 90% | 100ml |

¥671 | 2023-09-11 | |

| Ambeed | A762935-25g |

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) |

109-17-1 | 95% (stabilized with MEHQ) | 25g |

$28.0 | 2025-03-05 |

Tetraethylene glycol dimethacrylate 関連文献

-

Michael J. Whitcombe,Iva Chianella,Lee Larcombe,Sergey A. Piletsky,James Noble,Robert Porter,Adrian Horgan Chem. Soc. Rev. 2011 40 1547

-

M. Willgert,S. Leijonmarck,G. Lindbergh,E. Malmstr?m,M. Johansson J. Mater. Chem. A 2014 2 13556

-

Sangram Keshari Samal,Mamoni Dash,Sandra Van Vlierberghe,David L. Kaplan,Emo Chiellini,Clemens van Blitterswijk,Lorenzo Moroni,Peter Dubruel Chem. Soc. Rev. 2012 41 7147

-

4. Low-fouling CNT-PEG-hydrogel coated quartz crystal microbalance sensor for saliva glucose detectionShiwen Wang,Guanjiang Liu,Bei Yang,Zifeng Zhang,Debo Hu,Chenchen Wu,Yaling Qin,Qian Dou,Qing Dai,Wenping Hu RSC Adv. 2021 11 22556

-

Ji Ho Jang,M. Orbán,Shutao Wang,Do Sung Huh Phys. Chem. Chem. Phys. 2014 16 25296

109-17-1 (Tetraethylene glycol dimethacrylate) 関連製品

- 2082-81-7(1,4-Butanediol Dimethylacrylate)

- 142-90-5(Lauryl Methacrylate)

- 6606-59-3(1,6-Hexanediol Dimethacrylate - stabilized with MEHQ)

- 760-93-0(Methacrylic anhydride)

- 868-77-9(2-Hydroxyethyl methacrylate)

- 109-16-0(Triethylene Glycol Dimethacrylate (Stabilized with MEHQ))

- 10029-04-6(Ethyl 2-(hydroxymethyl)acrylate)

- 6976-93-8(2-Methoxyethyl Methacrylate (stabilized with MEHQ))

- 97-90-5(Ethylene dimethacrylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109-17-1)Tetraethylene glycol dimethacrylate

清らかである:99%

はかる:500g

価格 ($):333.0